molecular formula C7H9NO4 B3057170 ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 772317-09-6

ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B3057170
CAS RN: 772317-09-6
M. Wt: 171.15
InChI Key: ICNJPXDFKBXHBX-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C7H9NO4 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of this compound involves a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde . This reaction is carried out in the presence of citric acid as a catalyst . The zinc (II) complexes of this compound are readily prepared by simply mixing it with ZnSO4 in the presence of LiOH .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy . The single crystal X-ray analysis provides unambiguous evidence for the structure of the synthesized product .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 171.15 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Crystallographic and Structural Analysis

Research conducted by Ramazani et al. (2019) involves the structural analysis of polymorphs of a compound closely related to ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. This study contributes to understanding the crystal structures and molecular geometries, which are vital for the development of new materials and pharmaceuticals (Ramazani et al., 2019).

Synthesis and Chemical Reactions

In another study by Kamalova et al. (2018), ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, similar in structure to the compound , were synthesized using tetronic acid. This research highlights the potential for creating new chemical compounds with diverse applications in chemistry and pharmacology (Kamalova et al., 2018).

Oxidation and Spectroscopic Studies

The study of aerial oxidation of pyrroles by Cirrincione et al. (1987) demonstrates the chemical behavior of similar compounds under specific conditions, providing insights valuable for chemical synthesis and analysis (Cirrincione et al., 1987).

Molecular Structure and DFT Studies

Ahankar et al. (2021) conducted a detailed study on a closely related compound, focusing on its molecular structure and intermolecular interactions. The use of Density Functional Theory (DFT) in this research adds to our understanding of the electronic properties of such compounds, which is critical in material science and drug design (Ahankar et al., 2021).

Safety and Hazards

This compound is classified as an irritant . The safety precautions include avoiding breathing dust, fume, gas, mist, vapors, or spray. It should not be released into the environment .

Future Directions

The future directions for the research on ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate could involve exploring its potential as a chemotherapeutic agent for diabetes and diabetic complications . The development of effective remedies that decrease the blood glucose level as well as the risk of secondary complications simultaneously have been an area of great research interest .

properties

IUPAC Name

ethyl 4-hydroxy-5-oxo-1,2-dihydropyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h9H,2-3H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNJPXDFKBXHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716456
Record name Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

772317-09-6
Record name Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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